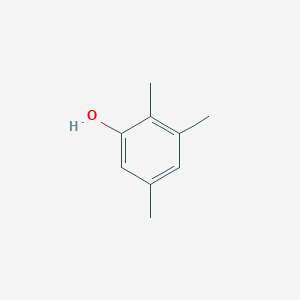

2,3,5-Trimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRAOKJKVGDSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047184 | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige fibers or powder; [Alfa Aesar MSDS] | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

697-82-5, 70969-66-3 | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopseudocumenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S1061ZBQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3,5-Trimethylphenol from 2,3,6-Trimethylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2,3,5-trimethylphenol, a key intermediate in the production of various pharmaceuticals and agrochemicals, through the isomerization of 2,3,6-trimethylphenol (B1330405). The core of this process is a rearrangement reaction catalyzed by a Lewis acid, typically an aluminum trihalide. This document outlines the reaction mechanism, provides a detailed experimental protocol based on documented procedures, and includes comprehensive safety and analytical guidelines. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and ease of understanding for research and development professionals.

Introduction

2,3,5-Trimethylphenol is a valuable chemical intermediate, notably in the synthesis of Vitamin E and other complex organic molecules. While several synthetic routes to 2,3,5-trimethylphenol exist, the isomerization of the readily available 2,3,6-trimethylphenol presents a direct and efficient pathway. This conversion is achieved through a Lewis acid-catalyzed rearrangement of the methyl groups on the phenolic ring. A key documented method for this transformation utilizes anhydrous aluminum trichloride (B1173362) to facilitate the reaction, reportedly achieving high yield and purity.[1] This guide will focus on this established method, providing the necessary technical details for its replication and optimization in a laboratory setting.

Reaction Mechanism and Rationale

The conversion of 2,3,6-trimethylphenol to 2,3,5-trimethylphenol is understood to proceed via a mechanism analogous to Friedel-Crafts alkylation, involving dealkylation and realkylation steps. The strong Lewis acid, anhydrous aluminum chloride (AlCl₃), is crucial for this process.

Proposed Mechanism:

-

Formation of a Phenoxide Complex: The Lewis acid AlCl₃ coordinates with the hydroxyl group of the phenol, increasing the acidity of the aromatic protons and activating the ring.

-

Protonation and Methyl Group Migration: A proton source (which can be trace amounts of water reacting with AlCl₃ to form HCl) protonates the aromatic ring, leading to the formation of a carbocationic intermediate (arenium ion). This destabilization facilitates the migration of a methyl group. The migration is believed to occur via a series of 1,2-shifts (hydride or methyl shifts) to achieve a thermodynamically more stable substitution pattern.

-

Deprotonation: The final step involves the deprotonation of the arenium ion to restore the aromaticity of the phenol, yielding the isomerized product, 2,3,5-trimethylphenol.

The reaction is driven towards the formation of the thermodynamically most stable isomer under the reaction conditions.

Caption: Proposed mechanism for the AlCl₃-catalyzed isomerization.

Experimental Protocol

This protocol is based on the procedure described in Chinese patent CN104672062A, supplemented with standard laboratory practices for handling air-sensitive reagents.[1]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,3,6-Trimethylphenol | ≥98% | Standard Chemical Supplier | Starting material |

| Anhydrous Aluminum Trichloride | ≥99% | Standard Chemical Supplier | Catalyst, highly hygroscopic |

| Dimethylbenzene (Xylene) | Anhydrous | Standard Chemical Supplier | Solvent |

| Xylene | Reagent Grade | Standard Chemical Supplier | For extraction |

| Anhydrous Sodium Sulfate (B86663) | Reagent Grade | Standard Chemical Supplier | Drying agent |

| Deionized Water | In-house | For workup |

| Equipment | Specification | Notes |

| Three-neck round-bottom flask | 250 mL | Equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet |

| Heating mantle with temperature control | To maintain reaction temperature | |

| Mechanical stirrer | For efficient mixing | |

| Nitrogen gas line with bubbler | To maintain an inert atmosphere | |

| Separatory funnel | 500 mL | For workup |

| Standard laboratory glassware | Beakers, flasks, etc. | |

| Rotary evaporator | For solvent removal |

Reaction Setup and Procedure

Note: Anhydrous aluminum chloride is highly reactive with moisture. All glassware should be oven-dried and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen).

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Preparation: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried and cooled under a stream of nitrogen.

-

Charging Reactants: To the flask, add 68 g of 2,3,6-trimethylphenol and 68 g of anhydrous dimethylbenzene. Begin stirring to dissolve the solid.

-

Catalyst Addition: While maintaining a steady flow of nitrogen, carefully add 166 g of anhydrous aluminum trichloride in portions to the stirred solution. The addition is exothermic and will release HCl gas, which should be vented through the bubbler to a scrubbing solution (e.g., dilute NaOH).

-

Reaction: Once the addition is complete, heat the reaction mixture to 130°C and maintain this temperature for 5 hours with continuous stirring.

-

Workup - Quenching: After 5 hours, turn off the heating and allow the mixture to cool to approximately 50°C. In a separate large beaker, place 200 g of deionized water. Slowly and carefully, pour the reaction mixture into the water with vigorous stirring. This quenching process is highly exothermic.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase once with 50 g of xylene.

-

Washing and Drying: Combine the organic phases and wash them with 50 g of deionized water. Dry the combined organic phase over anhydrous sodium sulfate.

-

Isolation: Filter off the sodium sulfate and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude 2,3,5-trimethylphenol can be further purified by crystallization from a suitable solvent such as petroleum ether or water.[2]

Safety Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride (HCl) gas. It is corrosive to the skin, eyes, and respiratory tract. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. Keep away from water and moisture. A Class D fire extinguisher for metal fires should be available.

-

Dimethylbenzene (Xylene): Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

-

General: The reaction is performed at an elevated temperature and involves exothermic steps (catalyst addition and quenching). Ensure proper temperature control and perform quenching slowly and cautiously.

Data Presentation

The following table summarizes the quantitative data for the synthesis based on the referenced patent literature.[1]

| Parameter | Value | Unit | Molar Equivalent |

| Reactant | |||

| 2,3,6-Trimethylphenol | 68 | g | 1.0 |

| Catalyst | |||

| Anhydrous Aluminum Trichloride | 166 | g | ~2.5 |

| Solvent | |||

| Dimethylbenzene | 68 | g | - |

| Reaction Conditions | |||

| Temperature | 130 | °C | - |

| Time | 5 | hours | - |

| Reported Outcome | |||

| Yield | High (specific value not stated) | % | - |

| Purity | >99 | % | - |

Analytical Characterization

To monitor the reaction progress and confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying the isomers of trimethylphenol.

-

Sample Preparation: A small aliquot of the reaction mixture or the final product is diluted in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization with an agent like BSTFA to form trimethylsilyl (B98337) ethers may improve peak shape and separation, though it is not always necessary for these compounds.

-

Typical GC Conditions: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable. A temperature program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) will effectively separate the isomers.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV will produce characteristic fragmentation patterns that can be compared to library spectra (e.g., NIST) for positive identification of 2,3,5-trimethylphenol and any remaining 2,3,6-trimethylphenol or other isomers.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product.

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃): Will show the expected number of signals for the aromatic and methyl carbons, with chemical shifts indicative of the substitution pattern.

-

Conclusion

The isomerization of 2,3,6-trimethylphenol to 2,3,5-trimethylphenol using anhydrous aluminum trichloride is a viable and documented synthetic route. The process, while straightforward, requires careful handling of air-sensitive and corrosive reagents. By following the detailed protocol and safety guidelines presented in this guide, researchers can effectively synthesize this important chemical intermediate. The use of modern analytical techniques such as GC-MS and NMR is critical for monitoring the reaction and ensuring the purity of the final product, which is paramount for its application in drug development and other high-purity chemical syntheses.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,5-trimethylphenol. This document is intended for use by researchers, scientists, and professionals in the field of drug development and other related areas who require a detailed understanding of the spectroscopic properties of this compound. The guide presents quantitative data in clearly structured tables, outlines detailed experimental protocols for data acquisition, and includes a visual representation of the logical relationships between the molecular structure and its NMR signals.

Introduction

2,3,5-Trimethylphenol is an aromatic organic compound with a wide range of applications, including its use as an intermediate in the synthesis of antioxidants, disinfectants, and other specialty chemicals. A thorough characterization of its molecular structure is crucial for its application and for quality control. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,3,5-trimethylphenol.

Molecular Structure and NMR Signal Correlation

The chemical structure of 2,3,5-trimethylphenol dictates the number and type of signals observed in its ¹H and ¹³C NMR spectra. The following diagram illustrates the logical correlation between the different nuclei in the molecule and their corresponding signals.

Caption: Correlation of 2,3,5-Trimethylphenol's structure with its NMR signals.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,3,5-trimethylphenol shows distinct signals for the aromatic protons, the methyl groups, and the hydroxyl proton. The data presented below was acquired in a deuterated solvent and referenced to tetramethylsilane (B1202638) (TMS).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| OH | ~4.5-5.0 | Singlet (broad) | 1H |

| H-6 | 6.63 | Singlet | 1H |

| H-4 | 6.57 | Singlet | 1H |

| 5-CH₃ | 2.24 | Singlet | 3H |

| 3-CH₃ | 2.13 | Singlet | 3H |

| 2-CH₃ | 2.08 | Singlet | 3H |

Quantitative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the substitution pattern, all nine carbon atoms of 2,3,5-trimethylphenol are chemically non-equivalent and therefore exhibit distinct signals.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 151.0 |

| C-5 | 137.4 |

| C-3 | 130.3 |

| C-2 | 122.9 |

| C-4 | 122.0 |

| C-6 | 117.1 |

| 5-CH₃ | 20.9 |

| 3-CH₃ | 15.6 |

| 2-CH₃ | 11.8 |

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of phenolic compounds like 2,3,5-trimethylphenol.

Sample Preparation

-

Sample Purity: Ensure the 2,3,5-trimethylphenol sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for phenols. The choice of solvent can affect the chemical shift of the hydroxyl proton due to differences in hydrogen bonding.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. A concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample information.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on concentration)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more (depending on concentration)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Conclusion

This technical guide provides a detailed compilation of the ¹H and ¹³C NMR spectral data for 2,3,5-trimethylphenol, along with a standardized experimental protocol for data acquisition. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers engaged in the analysis and application of this important chemical compound. The clear presentation of quantitative data and the visual correlation of the molecular structure with its NMR signals aim to facilitate a deeper understanding of its spectroscopic properties.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 2,3,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of 2,3,5-trimethylphenol. It includes detailed spectral data, experimental protocols, and visual representations of analytical workflows and fragmentation patterns to aid in the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction to 2,3,5-Trimethylphenol

2,3,5-Trimethylphenol, also known as isopsuedocumenol, is an aromatic organic compound with the chemical formula C₉H₁₂O.[1][2] Its structure consists of a phenol (B47542) ring substituted with three methyl groups at positions 2, 3, and 5. The molecular weight of 2,3,5-trimethylphenol is 136.1910 g/mol , and its CAS Registry Number is 697-82-5.[1][2] Understanding its spectral properties is crucial for its unambiguous identification and for studying its role in various chemical and biological processes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The IR spectrum of 2,3,5-trimethylphenol exhibits characteristic absorption bands corresponding to its phenolic hydroxyl group, aromatic ring, and methyl substituents.

IR Spectral Data

The gas-phase infrared spectrum of 2,3,5-trimethylphenol, sourced from the NIST/EPA Gas-Phase Infrared Database, displays several key absorption peaks.[1][3] The prominent peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3650 | O-H Stretch (free hydroxyl) | Strong |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (methyl groups) | Strong |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium |

| ~1470 | C-H Bend (methyl groups) | Medium |

| ~1200 | C-O Stretch (phenol) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bending (oop) | Strong |

Note: The exact wavenumbers may vary slightly depending on the experimental conditions and the physical state of the sample.

Interpretation of the IR Spectrum

The IR spectrum of 2,3,5-trimethylphenol is consistent with its molecular structure. The broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[4] The absorptions between 3100 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.[5] The strong bands in the 2980-2850 cm⁻¹ range arise from the C-H stretching of the three methyl groups.

The presence of the aromatic ring is further confirmed by the C=C stretching vibrations observed in the 1600-1450 cm⁻¹ region.[4][5] The bending vibration of the methyl groups appears around 1470 cm⁻¹. A strong absorption band around 1200 cm⁻¹ is characteristic of the C-O stretching vibration in phenols.[4] Finally, the strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending of the aromatic ring, and the specific pattern can provide information about the substitution pattern on the ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and elemental composition, and the fragmentation pattern can be used to elucidate its structure. Electron ionization (EI) is a common technique that uses high-energy electrons to ionize molecules, often leading to extensive fragmentation.[6][7]

Mass Spectral Data

The electron ionization mass spectrum of 2,3,5-trimethylphenol shows a prominent molecular ion peak and several characteristic fragment ions.[2] The major peaks are listed in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 136 | 100 | [M]⁺ |

| 121 | ~80 | [M - CH₃]⁺ |

| 105 | ~20 | [M - CH₃ - O]⁺ |

| 93 | ~30 | [M - C₃H₇]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

Note: Relative intensities are approximate and can vary between instruments.

Fragmentation Pattern

The fragmentation of 2,3,5-trimethylphenol in an EI mass spectrometer begins with the removal of an electron to form the molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 136, which is also the base peak in this case.[2] A common fragmentation pathway for alkylphenols is the loss of a methyl radical (CH₃) from the molecular ion, leading to the formation of a stable benzylic-type cation at m/z 121. Further fragmentation can occur through the loss of carbon monoxide (CO) from the [M - CH₃]⁺ ion. Another significant fragmentation involves the cleavage of the C-O bond, which can lead to various smaller aromatic and aliphatic fragments.

Experimental Protocols

Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like 2,3,5-trimethylphenol is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Protocol for ATR-FT-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Preparation: Place a small amount of solid 2,3,5-trimethylphenol powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like 2,3,5-trimethylphenol.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of 2,3,5-trimethylphenol in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

GC-MS System: Use a GC system equipped with a capillary column suitable for the separation of phenolic compounds (e.g., a non-polar or medium-polar column). The GC is coupled to a mass spectrometer with an electron ionization (EI) source.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injection port.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

Ionization and Mass Analysis: As the separated 2,3,5-trimethylphenol elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by electron impact (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of 2,3,5-trimethylphenol and its proposed mass spectrometry fragmentation pathway.

References

- 1. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 2. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 3. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility and Stability of 2,3,5-Trimethylphenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3,5-Trimethylphenol, a key intermediate in various chemical syntheses, including the production of vitamin E. Understanding its behavior in common laboratory solvents is critical for its effective use in research and development, particularly in drug discovery and formulation.

Core Properties of 2,3,5-Trimethylphenol

2,3,5-Trimethylphenol, also known as isopseudocumenol, is a white to off-white crystalline solid. It is recognized for its utility as a building block in organic synthesis. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 697-82-5 |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Melting Point | 92-95 °C |

| Boiling Point | 230-231 °C |

| Vapor Pressure | 9.75 mmHg (at 60 °C) |

Solubility Profile

The solubility of 2,3,5-Trimethylphenol is a critical parameter for its application in various experimental and manufacturing processes. While it is sparingly soluble in water, it exhibits good solubility in many common organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2,3,5-Trimethylphenol in various solvents.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 762 mg/L |

| Water | 200 | 40 g/L (completely soluble)[1] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 100 mg/mL[2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Room Temperature | ≥ 5 mg/mL[2] |

| 10% DMSO / 90% Corn Oil | Room Temperature | ≥ 5 mg/mL[2] |

Qualitative Solubility Information

Stability Profile

2,3,5-Trimethylphenol is generally stable under standard ambient conditions (room temperature)[1]. However, it is susceptible to oxidation, particularly when exposed to air, which can cause it to discolor[5]. For this reason, it is often recommended to store the compound in a dark environment[3].

The primary degradation pathway for 2,3,5-Trimethylphenol is oxidation. Studies have shown that it can be selectively oxidized to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of vitamin E[6]. This oxidation can be facilitated by various catalysts in the presence of an oxidizing agent like hydrogen peroxide[7][8]. While this reactivity is beneficial for certain synthetic applications, it also highlights the compound's potential for degradation if not handled and stored properly.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data on the solubility and stability of 2,3,5-Trimethylphenol.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method, consistent with OECD Guideline 105 for determining the solubility of substances[9][10][11][12][13].

1. Objective: To determine the saturation solubility of 2,3,5-Trimethylphenol in a given solvent at a specific temperature.

2. Materials:

- 2,3,5-Trimethylphenol (high purity)

- Selected solvent (e.g., water, ethanol, acetone)

- Glass flasks with stoppers

- Thermostatically controlled shaker or water bath

- Analytical balance

- Centrifuge

- Syringes and filters (e.g., 0.45 µm PTFE)

- Volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3. Procedure:

- Preparation: Add an excess amount of 2,3,5-Trimethylphenol to a flask containing a known volume of the solvent. The excess solid should be visually apparent to ensure saturation is reached.

- Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow for equilibration (e.g., 24-48 hours). Preliminary tests can be conducted to determine the optimal equilibration time[11][12].

- Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

- Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a membrane filter to remove any remaining solid particles.

- Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of 2,3,5-Trimethylphenol.

- Calculation: Calculate the solubility of 2,3,5-Trimethylphenol in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for assessing the stability of 2,3,5-Trimethylphenol in a solvent under specific conditions.

1. Objective: To evaluate the degradation of 2,3,5-Trimethylphenol in a selected solvent over time when exposed to specific conditions (e.g., air, light, elevated temperature).

2. Materials:

- 2,3,5-Trimethylphenol

- Selected solvent

- Vials (clear and amber) with caps

- Environmental chamber or incubator with controlled temperature and light

- Analytical instrument for quantification (e.g., HPLC-UV with a diode array detector)

3. Procedure:

- Solution Preparation: Prepare a stock solution of 2,3,5-Trimethylphenol in the chosen solvent at a known concentration.

- Sample Aliquoting: Aliquot the stock solution into several vials. For studying the effect of light, use both clear and amber vials.

- Exposure Conditions: Place the vials in an environmental chamber under the desired conditions (e.g., specific temperature, exposure to light, open to air for oxidation studies).

- Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

- Analysis: Analyze the sample using a suitable analytical method, such as HPLC-UV. The method should be capable of separating the parent compound from any potential degradation products. A diode array detector can be useful for identifying new peaks that may correspond to degradation products.

- Data Evaluation: Quantify the concentration of 2,3,5-Trimethylphenol remaining at each time point. Plot the concentration versus time to determine the degradation kinetics. Identify and, if possible, quantify any major degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of 2,3,5-Trimethylphenol.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]

- 5. 2,3,5-Trimethylphenol | 697-82-5 [chemicalbook.com]

- 6. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. 2,3,5-trimethylphenol oxidation over Co-based solid catalysts [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. filab.fr [filab.fr]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

An In-Depth Technical Guide to the Chemical Reactivity and Potential Reactions of 2,3,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and potential reactions of 2,3,5-trimethylphenol, a key intermediate in various industrial syntheses, including the production of Vitamin E. The document details its electrophilic substitution, oxidation, and derivatization reactions, offering insights into reaction mechanisms and experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, enabling them to leverage the unique properties of this versatile molecule.

Introduction

2,3,5-Trimethylphenol, also known as isopseudocumenol, is an aromatic organic compound with the chemical formula (CH₃)₃C₆H₂OH.[][2] It is a white to off-white crystalline solid that is easily oxidized and can discolor in the air.[2] Its primary industrial significance lies in its role as a precursor in the synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a crucial building block for the production of Vitamin E (α-tocopherol).[3] Beyond this, 2,3,5-trimethylphenol is utilized in the manufacturing of antioxidants, dyes, resins, polymers, and as an intermediate in the synthesis of pharmaceuticals like tretinoin.[][4] Its antioxidant properties also make it a valuable additive for enhancing the stability of plastics and rubber.[4]

This guide will explore the core chemical reactivity of 2,3,5-trimethylphenol, focusing on key reaction classes relevant to its application in research and industry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,3,5-trimethylphenol is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Melting Point | 92-95 °C |

| Boiling Point | 230-231 °C |

| Appearance | White to off-white powder |

| Solubility | Slightly soluble in water |

| pKa | ~10.82 (Predicted) |

Synthesis of 2,3,5-Trimethylphenol

The industrial production of 2,3,5-trimethylphenol is primarily achieved through two main routes: separation from coal tar or cracked petroleum distillates, and chemical synthesis.[5] A prominent synthetic method involves the rearrangement of 2,3,6-trimethylphenol (B1330405).

Rearrangement of 2,3,6-Trimethylphenol

This process utilizes an aluminum trihalide catalyst, such as aluminum chloride (AlCl₃), to facilitate the isomerization of 2,3,6-trimethylphenol to the desired 2,3,5-isomer.[6] The reaction can be carried out with or without a solvent.[6]

Reaction Scheme: 2,3,6-Trimethylphenol → 2,3,5-Trimethylphenol (in the presence of AlX₃)

Quantitative Data for Synthesis via Rearrangement

| Parameter | Value |

|---|---|

| Catalyst | Aluminum trihalide (e.g., AlCl₃, AlBr₃) |

| Catalyst to Substrate Molar Ratio | 1:1 to 3:1 |

| Optional Co-catalyst | Anhydrous hydrogen halide (e.g., HCl, HBr) |

| Temperature | 90 - 170 °C |

| Solvent | Solvent-free or organic solvent (e.g., hexane, heptane, toluene) |

| Purity of Product | >99% |

Experimental Protocol: Synthesis of 2,3,5-Trimethylphenol via Rearrangement [6]

-

Reaction Setup: In a suitable reaction vessel, charge 2,3,6-trimethylphenol and the aluminum trihalide catalyst. If a solvent is used, add it at this stage.

-

Reaction Conditions: Slowly heat the mixture to the target temperature (90-170 °C) with stirring. If an anhydrous hydrogen halide is used as a promoter, it should be introduced into the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS) until the desired conversion is achieved.

-

Work-up: After completion, cool the reaction mixture and quench it with water or a dilute acid to decompose the aluminum complexes.

-

Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by crystallization or distillation.

Synthesis of 2,3,5-Trimethylphenol Workflow

Chemical Reactivity

The chemical reactivity of 2,3,5-trimethylphenol is governed by the hydroxyl group and the electron-rich aromatic ring. The hydroxyl group is weakly acidic and can undergo reactions such as etherification and esterification. The aromatic ring is activated by the hydroxyl and methyl groups, making it susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are ortho- and para-directing activators. In 2,3,5-trimethylphenol, the positions ortho and para to the hydroxyl group are C4 and C6. Due to steric hindrance from the adjacent methyl groups, electrophilic attack is favored at the less hindered C4 and C6 positions.

Nitration of 2,3,5-trimethylphenol introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is a key step in the synthesis of 4-amino-2,3,5-trimethylphenol, a valuable pharmaceutical intermediate.[7][8]

Reaction Scheme: 2,3,5-Trimethylphenol + HNO₃/H₂SO₄ → 4-Nitro-2,3,5-trimethylphenol + H₂O

Quantitative Data for Nitration

| Parameter | Value |

|---|---|

| Nitrating Agent | Mixture of concentrated nitric acid and sulfuric acid |

| Temperature | 0-5 °C |

| Product | 2,3,5-Trimethyl-4-nitrophenol (B1610848) |

Experimental Protocol: Nitration of 2,3,5-trimethylphenol [7][8]

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction Setup: Charge a reaction vessel with 2,3,5-trimethylphenol and cool it to 0-5 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the cooled 2,3,5-trimethylphenol solution with vigorous stirring, ensuring the temperature remains within the specified range.

-

Reaction: Continue stirring at 0-5 °C for a specified time to ensure complete mononitration.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid 2,3,5-trimethyl-4-nitrophenol will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry the product. Further purification can be achieved by recrystallization.

Nitration of 2,3,5-Trimethylphenol Workflow

Halogenation of phenols typically proceeds readily due to the activating nature of the hydroxyl group. For 2,3,5-trimethylphenol, bromination is expected to occur at the available ortho and para positions.

Representative Experimental Protocol: Bromination of a Phenol (B47542) [9]

Disclaimer: The following is a general protocol for the bromination of phenols and may need optimization for 2,3,5-trimethylphenol.

-

Reaction Setup: Dissolve 2,3,5-trimethylphenol in a suitable non-polar solvent (e.g., carbon disulfide, CS₂) in a reaction flask protected from light.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the phenol solution at a low temperature (e.g., 0 °C) with stirring.

-

Reaction: Allow the reaction to proceed until the bromine color disappears.

-

Work-up: Evaporate the solvent. The crude product can be purified by crystallization.

Sulfonation of phenols with concentrated sulfuric acid typically yields a mixture of ortho and para isomers, with the product distribution being temperature-dependent.

Representative Experimental Protocol: Sulfonation of Phenol [10]

Disclaimer: The following is a general protocol for the sulfonation of phenol and may require modification for 2,3,5-trimethylphenol.

-

Reaction Setup: In a reaction flask, carefully add concentrated sulfuric acid to 2,3,5-trimethylphenol with cooling.

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C for para-substitution) and hold for a specified time.

-

Work-up: Cool the reaction mixture and pour it into a saturated solution of sodium chloride. The sulfonic acid product will precipitate as its sodium salt.

-

Purification: The product can be isolated by filtration and purified by recrystallization.

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. With phenols, O-acylation to form a phenyl ester can compete with C-acylation. The ester can then undergo a Fries rearrangement to yield the hydroxyarylketone.[11]

Representative Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound [12][13]

Disclaimer: This is a general protocol and may need significant optimization for 2,3,5-trimethylphenol to favor C-acylation.

-

Reaction Setup: Suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

Formation of Acylium Ion: Slowly add the acylating agent (e.g., acetyl chloride) to the cooled suspension.

-

Addition of Phenol: Add 2,3,5-trimethylphenol dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction: Allow the reaction to stir at room temperature.

-

Work-up: Decompose the aluminum chloride complex by carefully adding dilute acid. Separate the organic layer, wash, dry, and concentrate it.

-

Purification: Purify the product by chromatography or distillation.

Oxidation

Oxidation of 2,3,5-trimethylphenol is a critical reaction, leading to the formation of 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a direct precursor to TMHQ in Vitamin E synthesis.

Reaction Scheme: 2,3,5-Trimethylphenol + [O] → 2,3,5-Trimethyl-1,4-benzoquinone

Quantitative Data for Oxidation with Hydrogen Peroxide

| Parameter | Value |

|---|---|

| Oxidant | Aqueous Hydrogen Peroxide |

| Catalyst | Spinel CuCo₂O₄ |

| Conversion of 2,3,5-Trimethylphenol | 100% |

| Selectivity for 2,3,5-Trimethylquinone | 80% |

Derivatization of the Hydroxyl Group

The hydroxyl group of 2,3,5-trimethylphenol can be converted to an ether. A common method is the Williamson ether synthesis or methylation using dimethyl carbonate.

Reaction Scheme (using Dimethyl Carbonate): 2,3,5-Trimethylphenol + (CH₃O)₂CO → 2,3,5-Trimethylanisole + CH₃OH + CO₂

Quantitative Data for Etherification with Dimethyl Carbonate [14]

| Parameter | Value |

|---|---|

| Methylating Agent | Dimethyl Carbonate |

| Catalyst | Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈ |

| Temperature | 180 °C |

| Reaction Time | 1 hour |

| Yield of 2,3,5-Trimethylanisole | 99% |

Experimental Protocol: Synthesis of 2,3,5-Trimethylanisole [14]

-

Reaction Setup: In a high-pressure microreactor, add the catalyst, 2,3,5-trimethylphenol, and dimethyl carbonate.

-

Reaction Conditions: Seal the reactor and heat to 180 °C with stirring for 1 hour.

-

Work-up: Cool the reactor to room temperature, open it, and filter the reaction mixture through a layer of alumina.

-

Purification: Remove unreacted dimethyl carbonate by distillation. The resulting residue can be purified by distillation under reduced pressure or recrystallization from ethanol (B145695) to yield 1-methoxy-2,3,5-trimethylbenzene.

Biological Significance and Metabolism

While 2,3,5-trimethylphenol is primarily known as a synthetic intermediate, its phenolic structure suggests potential biological activity, particularly as an antioxidant. The metabolism of phenolic compounds in humans is largely mediated by cytochrome P450 (CYP) enzymes.[15][16][17]

Antioxidant Mechanism

Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

Metabolic Pathway

The metabolism of phenols by CYP enzymes typically involves hydroxylation of the aromatic ring.[15][16] For 2,3,5-trimethylphenol, this would likely result in the formation of a dihydroxylated metabolite. While the specific CYP isozymes involved in the metabolism of 2,3,5-trimethylphenol are not extensively documented, CYP2E1, CYP2B, and CYP2F2 are known to be involved in the metabolism of phenol.[17]

Postulated Metabolic Pathway of 2,3,5-Trimethylphenol

Conclusion

2,3,5-Trimethylphenol is a versatile chemical with significant industrial applications, primarily as a precursor in Vitamin E synthesis. Its reactivity is characterized by the interplay of its hydroxyl group and the activated aromatic ring, allowing for a range of chemical transformations. This guide has provided an in-depth overview of its synthesis, key reactions including electrophilic substitutions, oxidation, and derivatizations, along with representative experimental protocols and quantitative data. The provided diagrams of reaction workflows and a postulated metabolic pathway offer a visual aid for understanding the chemical and biological transformations of this important molecule. Further research into the specific conditions for a broader range of electrophilic substitution reactions and a more detailed elucidation of its metabolic fate will undoubtedly expand its utility in both industrial and pharmaceutical contexts.

References

- 2. 2,3,5-Trimethylphenol | 697-82-5 [chemicalbook.com]

- 3. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]

- 4. Phenol, 4-bromo-2,3,5-trimethyl- | 156483-07-7 [chemicalbook.com]

- 5. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]

- 6. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenol, 4-bromo-2,3,5-trimethyl- | CymitQuimica [cymitquimica.com]

- 12. 傅-克酰基化反应 [sigmaaldrich.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to Novel Applications of 2,3,5-Trimethylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trimethylphenol, a key intermediate in the synthesis of antioxidants like Vitamin E and various polymers, serves as a versatile scaffold for the development of novel derivatives with significant therapeutic and industrial potential. This technical guide explores emerging applications for these derivatives, moving beyond their established roles. By leveraging structural analogies with other well-researched phenolic compounds, we delve into promising avenues in oncology, anti-inflammatory therapies, and advanced material science. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols for biological evaluation, and quantitative data to support further research and development in this exciting area.

Introduction to 2,3,5-Trimethylphenol

2,3,5-Trimethylphenol (also known as isopseudocumenol) is an aromatic organic compound that has traditionally found utility as a precursor in the chemical industry.[1][2] Its primary applications include the synthesis of antioxidants, dyes, and pharmaceuticals.[1] Notably, it is a critical building block for the trimethylhydroquinone (B50269) ring, the core of Vitamin E (alpha-tocopherol), and is also used in the production of some aromatic retinoids for dermatological applications.[3][4][5] The inherent antioxidant properties of its phenolic structure have also led to its use as a stabilizer in plastics, rubber, coatings, and adhesives.[1]

While these applications are well-established, the core 2,3,5-trimethylphenol structure presents a rich platform for chemical modification to create a diverse library of derivatives. The strategic addition of functional groups can modulate the molecule's physicochemical properties, unlocking new biological activities and material characteristics. This guide focuses on the prospective novel applications of these derivatives, particularly in the realm of drug discovery.

Synthesis of 2,3,5-Trimethylphenol and Its Derivatives

The efficient synthesis of the 2,3,5-trimethylphenol scaffold and its subsequent derivatization are crucial for exploring novel applications.

Core Synthesis via Rearrangement

A high-yield method for synthesizing 2,3,5-trimethylphenol involves the rearrangement of 2,3,6-trimethylphenol (B1330405).[3] This process offers advantages such as readily available starting materials and mild reaction conditions suitable for industrial-scale production.[3]

Experimental Protocol: Synthesis of 2,3,5-Trimethylphenol [3]

-

Reaction Setup: To a 250 mL three-neck reaction flask, add 68 g of 2,3,6-trimethylphenol and 68 g of xylene. Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: In batches, carefully add 166 g of anhydrous aluminum trichloride (B1173362) to the solution.

-

Reaction: Heat the reaction mixture to 130°C and maintain this temperature for 5 hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture and proceed with standard purification techniques such as distillation to isolate the 2,3,5-trimethylphenol product.

Derivatization Strategies

The phenolic hydroxyl group and the aromatic ring are the primary sites for derivatization.

-

Ether and Ester Synthesis: The hydroxyl group can be readily converted into ethers and esters to alter lipophilicity and pharmacokinetic properties. A general etherification can be performed using dimethyl carbonate.[6]

-

Ring Functionalization (e.g., Amination): Electrophilic aromatic substitution can introduce functional groups like nitro groups, which can then be reduced to amines (e.g., 4-amino-2,3,5-trimethylphenol). These amino derivatives serve as valuable intermediates for synthesizing more complex molecules, such as imines or amides, with potential anticancer properties.[6]

Novel Application I: Anticancer Therapeutics

While direct experimental data on the anticancer activity of 2,3,5-trimethylphenol derivatives is nascent, research on structurally related aminophenol compounds provides compelling evidence for their potential as antiproliferative agents.[6]

Rationale and Analogous Compounds

Novel imamine-1,3,5-triazine derivatives, which share an aminophenyl moiety, have shown significant antiproliferative activity against various human cancer cell lines.[6] These findings suggest that novel derivatives of 4-amino-2,3,5-trimethylphenol (B46268) could exhibit similar or enhanced efficacy. The trimethyl substitution pattern on the phenyl ring may influence lipophilicity and interaction with target proteins, potentially leading to improved potency and selectivity.

Quantitative Data from Analogous Compounds

The antiproliferative activity of imamine-1,3,5-triazine derivatives was evaluated using the MTT assay, with results highlighting superior activity for some derivatives when compared to the standard anticancer drug, imatinib.[6]

| Compound | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | A498 (Kidney Cancer) IC₅₀ (µM) |

| Imamine Derivative A | 2.15 | 6.25 | > 10 |

| Imamine Derivative B | 3.50 | 8.18 | > 10 |

| Imatinib (Control) | > 10 | > 10 | 7.50 |

| Table 1: In Vitro Antiproliferative Activity of Structurally Related Imamine-1,3,5-Triazine Derivatives. Data sourced from a study on novel triazine derivatives.[6] |

Potential Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, controlling cell growth, proliferation, and survival.[6] The promising activity of analogous aminophenol compounds suggests that derivatives of 2,3,5-trimethylphenol could potentially exert their anticancer effects by modulating key kinases within this pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by novel 2,3,5-trimethylphenol derivatives.

Experimental Protocol: MTT Assay for Cell Viability[6]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 2,3,5-trimethylphenol derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the resulting dose-response curve.

Novel Application II: Antioxidant and Anti-inflammatory Agents

The core phenolic structure of 2,3,5-trimethylphenol derivatives makes them prime candidates for development as potent antioxidant and anti-inflammatory agents.

Mechanism of Action

Phenolic compounds act as antioxidants primarily by donating a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating damaging chain reactions.[7] This process forms a stable phenoxyl radical that does not propagate further oxidation.[7]

Inflammation is closely linked to oxidative stress. By reducing reactive oxygen species (ROS), these derivatives can modulate inflammatory signaling pathways such as NF-κB and MAPK, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]

Caption: Mechanism of antioxidant and anti-inflammatory action of 2,3,5-trimethylphenol derivatives.

Experimental Protocols for Evaluation

Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay: Add 10 µL of the test derivative (at various concentrations) to 1 mL of the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after 6 minutes.

-

Calculation: Calculate the percentage inhibition and determine the EC₅₀ value. Use Trolox as a standard reference compound.

Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages [9]

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

-

Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO₂⁻ concentration.

Conclusion and Future Directions

The 2,3,5-trimethylphenol scaffold holds considerable, largely untapped potential for the development of novel therapeutic agents and advanced materials. By drawing parallels with structurally similar compounds, a strong rationale emerges for investigating its derivatives as anticancer and anti-inflammatory drugs. The synthetic routes are accessible, and established protocols for biological evaluation can be readily applied.

Future research should focus on:

-

Synthesis and screening of diverse libraries of 2,3,5-trimethylphenol ethers, esters, and amino derivatives.

-

Quantitative Structure-Activity Relationship (QSAR) studies to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.[10][11]

-

In-depth mechanistic studies to identify the precise molecular targets and signaling pathways modulated by the most active derivatives.

-

Exploration of applications in material science , such as the development of novel antioxidant polymers or functional coatings.

This guide serves as a foundational resource to encourage and direct further exploration into the promising and versatile chemistry of 2,3,5-trimethylphenol derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3,5-Trimethylphenol | TargetMol [targetmol.com]

- 3. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

- 4. 2,3,5-Trimethylphenol | CAS#:697-82-5 | Chemsrc [chemsrc.com]

- 5. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. eg-fr.uc.pt [eg-fr.uc.pt]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and anti-inflammatory effects of polyphenols extracted from Ilex latifolia Thunb - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Comparative QSAR study of phenol derivatives with the help of density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Vitamin E from 2,3,5-Trimethylphenol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin E, a group of fat-soluble compounds with potent antioxidant properties, is a critical nutrient for human health. The most biologically active form, α-tocopherol, is in high demand for pharmaceutical, cosmetic, and food applications. While naturally available, over 80% of the global demand is met through chemical synthesis.[1][2] A cornerstone of industrial Vitamin E production is the condensation of two key intermediates: Trimethylhydroquinone (TMHQ) and Isophytol.[3][4]

This technical guide provides an in-depth exploration of the synthetic pathway to α-tocopherol, focusing on the generation of the crucial TMHQ core from phenolic precursors. While the title specifies 2,3,5-trimethylphenol, it is important to note that the primary industrial starting material is its isomer, 2,3,6-trimethylphenol (B1330405) (TMP) . This document will detail the conversion of TMP through a 2,3,5-trimethyl-1,4-benzoquinone intermediate to yield TMHQ, followed by the final chroman ring formation. It includes detailed experimental methodologies, quantitative data on reaction efficiencies, and process visualizations to offer a comprehensive resource for professionals in the field.

Overall Synthesis Pathway

The industrial synthesis of α-tocopherol is a multi-step process that begins with simple petrochemical feedstocks. The classical and most common route involves the synthesis of the aromatic core, Trimethylhydroquinone (TMHQ), and the aliphatic side chain, Isophytol, followed by their catalytic condensation.[1][4]

The synthesis of TMHQ typically starts from m-cresol, which is methylated to produce 2,3,6-trimethylphenol (TMP).[1] TMP is then oxidized to form 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).[1][5] This quinone is subsequently hydrogenated to yield the final aromatic intermediate, TMHQ.[1][4] The parallel synthesis of Isophytol is a complex process involving multiple carbon-carbon bond formations, often starting from intermediates like acetone (B3395972) and isobutylene.[3] The final step is a Friedel-Crafts type alkylation where TMHQ and Isophytol are condensed in the presence of an acid catalyst to form the characteristic chroman ring of α-tocopherol.[1]

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]

- 4. acrossbiotech.com [acrossbiotech.com]

- 5. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Environmental Fate and Degradation of 2,3,5-Trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data on the environmental fate and degradation of 2,3,5-trimethylphenol are scarce in publicly available scientific literature. Much of the information presented in this guide is extrapolated from studies on its isomers (e.g., 2,3,6-trimethylphenol (B1330405) and 2,4,6-trimethylphenol) and the broader class of alkylphenols. The significant data gaps for 2,3,5-trimethylphenol are explicitly noted.

Executive Summary

2,3,5-Trimethylphenol is a substituted phenolic compound for which specific environmental fate and degradation data are largely unavailable. Standard safety data sheets repeatedly indicate "no data available" for key parameters such as persistence, bioaccumulation, and mobility. However, based on the behavior of its isomers and other alkylphenols, it is anticipated that 2,3,5-trimethylphenol may exhibit persistence in the environment, particularly under anaerobic conditions. This guide synthesizes the available information on related compounds to infer potential environmental behavior and degradation pathways for 2,3,5-trimethylphenol, highlighting the critical need for further research.

Physicochemical Properties and Environmental Mobility

Understanding the fundamental physicochemical properties of 2,3,5-trimethylphenol is crucial for predicting its environmental distribution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1] |

| Water Solubility | Data not available for 2,3,5-TMP. For 2,3,6-TMP: 1,580 mg/L at 25°C. | [3] |

| Vapor Pressure | 9.75 mmHg at 60°C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available for 2,3,5-TMP. For 2,3,6-TMP: 2.67. | [3] |

| pKa | Data not available |

The octanol-water partition coefficient (Log Kₒw) of the isomer 2,3,6-trimethylphenol suggests a moderate potential for bioaccumulation in aquatic organisms and partitioning to soil and sediment[3]. The mobility of 2,3,5-trimethylphenol in soil is expected to be low, based on the estimated Koc value of its isomer[3].

Abiotic Degradation Pathways

Abiotic degradation processes, including photodegradation and oxidation, may contribute to the transformation of 2,3,5-trimethylphenol in the environment.

Photodegradation

Direct photolysis of 2,3,5-trimethylphenol by sunlight may occur, although specific studies are lacking. Research on the isomer 2,4,6-trimethylphenol (B147578) indicates that photooxidation is a relevant degradation pathway in surface waters, with half-lives ranging from 1.7 to 11 hours, influenced by water depth and composition. The primary mechanism is likely the reaction with photochemically produced hydroxyl radicals. The atmospheric half-life of another isomer, 2,3,6-trimethylphenol, is estimated to be approximately 3 hours due to its reaction with hydroxyl radicals, suggesting that atmospheric degradation could be a significant removal process if the compound partitions to the air.

Chemical Oxidation

Studies on 2,4,6-trimethylphenol have shown that it can be oxidized by Fe(III) aquacomplexes. This process leads to the formation of intermediates such as 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. It is plausible that 2,3,5-trimethylphenol could undergo similar oxidation reactions in environments rich in iron oxides.

A potential oxidation pathway for a trimethylphenol isomer is depicted below.

Biotic Degradation Pathways

The biodegradation of 2,3,5-trimethylphenol is largely uncharacterized. However, insights can be drawn from studies on other alkylphenols and general phenol (B47542) metabolism.

Aerobic Biodegradation

Aerobic biodegradation of phenolic compounds by microorganisms typically proceeds through initial hydroxylation of the aromatic ring to form a catechol derivative. This is followed by ring cleavage, which can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. These pathways ultimately lead to intermediates that can enter central metabolic cycles.

While specific data for 2,3,5-trimethylphenol is absent, studies on a mixture of trimethylphenols have shown that mineralization can reach up to 99%, although the degradation can be unpredictable and may lead to the accumulation of unidentified metabolites. The presence of three methyl groups on the aromatic ring may hinder enzymatic attack, potentially leading to slower degradation rates compared to simpler phenols.

Anaerobic Biodegradation

Studies on the isomers 2,3,6-trimethylphenol and 2,4,6-trimethylphenol have shown them to be resistant to anaerobic degradation over extended periods (8 weeks)[3]. This suggests that 2,3,5-trimethylphenol is also likely to be persistent under anaerobic conditions, such as in sediments and anoxic zones of groundwater. The recalcitrance of alkylphenols under anaerobic conditions is a significant environmental concern.

Fungal Degradation

White-rot fungi, such as Phanerochaete chrysosporium, are known to degrade a wide range of recalcitrant organic pollutants, including phenolic compounds and lignin (B12514952), a complex polymer with structural similarities to some phenolic resins. These fungi secrete powerful extracellular enzymes, such as lignin peroxidases and manganese peroxidases, that can initiate the breakdown of complex aromatic structures. While no studies have specifically investigated the fungal degradation of 2,3,5-trimethylphenol, this remains a promising area for future research into its bioremediation.

Experimental Protocols

Detailed experimental protocols for studying the degradation of 2,3,5-trimethylphenol are not available in the literature. However, standardized methods for assessing the biodegradation of chemicals can be adapted. A general experimental workflow is proposed below.

Key Methodologies:

-

Biodegradation Assays: Standard OECD or EPA guideline tests for aerobic and anaerobic biodegradability in water, soil, or sediment can be employed. These typically involve incubating the test substance with a microbial inoculum from an appropriate environmental matrix and monitoring its disappearance over time.

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a suitable method for quantifying the parent compound[4]. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the identification and quantification of volatile degradation products and for analyzing derivatized phenols[1][5].

-

Metabolite Identification: The structural elucidation of degradation intermediates would require advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Gaps and Future Research Directions

The lack of empirical data on the environmental fate and degradation of 2,3,5-trimethylphenol is a significant knowledge gap. Future research should prioritize the following:

-

Standardized Biodegradation Studies: Conducting aerobic and anaerobic biodegradation tests in relevant environmental matrices (soil, water, sediment) to determine degradation rates and half-lives.

-

Identification of Degradation Pathways: Elucidating the specific metabolic pathways and identifying the major degradation products under both aerobic and anaerobic conditions.

-

Photodegradation Studies: Quantifying the rates of direct and indirect photolysis in aqueous solutions and in the atmosphere.

-

Bioaccumulation and Toxicity: Assessing the bioaccumulation potential in aquatic organisms and evaluating its ecotoxicity to provide a comprehensive environmental risk assessment.

-